4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Description
4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione (CAS No. 1512042-24-8) is a thiazolidine dione derivative with a molecular formula of C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 g/mol . The compound features a thiazolidine-1,1-dione core substituted with a methyl group at position 4 and a 3-[1-(methylamino)ethyl]phenyl group at position 2. Its structural uniqueness lies in the combination of the thiazolidinedione moiety—a known pharmacophore in metabolic regulators—and the methylaminoethylphenyl substituent, which may influence its physicochemical and biological properties.
Key physicochemical properties from available data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 268.38 g/mol |
| CAS No. | 1512042-24-8 |
| MDL No. | MFCD24745328 |
No explicit data on biological activity, synthesis routes, or applications are provided in the evidence, necessitating reliance on structural analogs for comparative analysis.
Properties
IUPAC Name |
N-methyl-1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-8-15(18(16,17)9-10)13-6-4-5-12(7-13)11(2)14-3/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYMVJCKPGVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is a synthetic organic compound belonging to the thiazolidine family. It is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, which contributes to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₀N₂O₂S
- Molecular Weight : 268.38 g/mol
- CAS Number : 1512042-24-8
Biological Activity Overview
The biological activities of thiazolidine derivatives are well-documented, with many exhibiting significant pharmacological properties such as anti-inflammatory, antidiabetic, and anticancer effects. The specific compound in focus shows promise in several areas:
Antidiabetic Activity
Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing properties. Research indicates that compounds similar to this compound enhance glucose uptake in vitro and in vivo models of insulin resistance. For instance, studies have shown that certain thiazolidinones can significantly lower blood glucose levels and improve metabolic parameters in diabetic mice models .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds structurally related to this compound have demonstrated selective cytotoxic effects against various cancer cell lines including HeLa and K562 cells. In vitro tests revealed IC50 values ranging from 8.5 µM to 15.1 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of thiazolidine derivatives. In particular, certain compounds have been shown to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines. This suggests a mechanism by which these compounds could mitigate inflammation-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Insulin Sensitization : By activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, these compounds can enhance insulin sensitivity and glucose metabolism.
- Apoptosis Induction : In cancer cells, thiazolidine derivatives may induce apoptosis through both extrinsic and intrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help in reducing oxidative stress within cells, contributing to their protective effects against cellular damage .
Case Studies
Several studies have been conducted to evaluate the biological activity of thiazolidine derivatives:
- Study on Antidiabetic Effects :
- Evaluation of Anticancer Properties :
- Anti-inflammatory Research :
Comparative Analysis
A comparative analysis of similar compounds highlights the unique position of this compound within its class:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 1512042-24-8 | Insulin sensitizer; anticancer | High potency against cancer cell lines |
| Thiazolidinedione | Various | Insulin-sensitizing agent | Established antidiabetic effects |
| 5-Methylthiazolidine-2,4-dione | 5420-55-5 | Metabolic pathway involvement | Known for metabolic modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione can inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Mechanism : The compound may exert its effects by modulating signaling pathways involved in cell proliferation and survival.
- Case Study : A study involving thiazolidine derivatives demonstrated that specific modifications to the thiazolidine ring enhanced cytotoxicity against various cancer cell lines .
Anticonvulsant Properties
Thiazolidine derivatives have also been investigated for their anticonvulsant effects. The compound's structural features may contribute to its efficacy in managing seizure disorders.
- Mechanism : The anticonvulsant activity is believed to arise from the modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
- Case Study : In a series of experiments, thiazolidine derivatives were tested in animal models for their ability to reduce seizure frequency and intensity, showing promise as potential anti-epileptic agents .
Anti-Diabetic Effects
Another area of interest is the anti-diabetic potential of thiazolidine derivatives. Compounds within this class have been shown to enhance insulin sensitivity and regulate glucose metabolism.
- Mechanism : The proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Case Study : Research highlighted the efficacy of thiazolidine compounds in lowering blood glucose levels in diabetic animal models, suggesting their potential use in diabetes management .
Table 1: Biological Activities of Thiazolidine Derivatives
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence lacks critical data for a robust comparison:
- No biological activity or toxicity data for the target compound.
- No direct structural analogs (e.g., other methyl-substituted thiazolidinediones) are referenced.
- Patent data () describes unrelated benzimidazole synthesis, limiting cross-referencing.
Q & A
Q. What synthetic routes are recommended for 4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?
Methodology:
- Stepwise Synthesis : Start with precursor coupling via nucleophilic substitution or condensation reactions. For example, thiazolidine-dione scaffolds can be synthesized using reflux conditions with benzene or dioxane as solvents, as demonstrated in analogous thiophene and benzoxazinone syntheses .
- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). Use fractional factorial designs to identify critical factors, followed by response surface methodology for fine-tuning .
- Purification : Recrystallization with acetone/water mixtures or chromatography using silica gel can isolate the target compound, guided by purity assessments via HPLC or NMR .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Methodology:
- Single-Crystal Growth : Use slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF or ethanol) to obtain diffraction-quality crystals .
- Data Collection : Perform measurements at low temperatures (e.g., 90 K) to minimize thermal motion artifacts. Resolve disorder in counterions or solvent molecules using SHELX or OLEX2 software .
- Validation : Compare experimental bond lengths and angles with computational models (e.g., DFT-optimized structures) to confirm stereochemistry and substituent positioning .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this thiazolidine-dione derivative?
Methodology:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces for key reactions, such as ring-opening or nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to assess stability under physiological conditions. Use AMBER or GROMACS for force field parameterization .
- Machine Learning : Train models on PubChem or Cambridge Structural Database (CSD) data to predict regioselectivity in functionalization reactions .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Methodology:
- Multi-Technique Cross-Validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, distinguish between keto-enol tautomers using H NMR chemical shifts in DMSO-d6 .
- Isotopic Labeling : Synthesize C-labeled analogs to track carbon environments and confirm assignments in crowded spectral regions .
- Theoretical Spectroscopy : Compare experimental IR/Raman spectra with computed spectra (e.g., using Gaussian 09) to validate vibrational modes .
Q. What experimental approaches investigate reaction mechanisms involving this compound?
Methodology:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR (-80°C) or cryo-ESI-MS to detect transient species like carbocations or radical intermediates .
- Electron Paramagnetic Resonance (EPR) : Monitor radical pathways in oxidation or photochemical reactions using spin-trapping agents (e.g., TEMPO) .
Q. How can membrane separation technologies improve the purification of this compound?
Methodology:
- Nanofiltration : Use polyamide membranes with MWCO 200–300 Da to separate the target compound (MW ~350 g/mol) from smaller impurities .
- Simulated Moving Bed (SMB) Chromatography : Optimize solvent mixtures (e.g., heptane/ethyl acetate) and flow rates for continuous, scalable purification .
- Crystallization Control : Implement PAT (Process Analytical Technology) tools like FBRM (Focused Beam Reflectance Measurement) to monitor particle size distribution during anti-solvent crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
